molecular formula C18H15BrN2O3S B2518023 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-97-5

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2518023
CAS No.: 865246-97-5
M. Wt: 419.29
InChI Key: LSFSEPMCOLHWEU-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its complex structure, which includes a bromobenzoyl group, an imino group, and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzoyl Group: The next step involves the bromination of the benzo[d]thiazole core using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Imino Group: The imino group is introduced by reacting the brominated benzo[d]thiazole with an appropriate amine or imine precursor under controlled conditions.

    Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction, typically using ethyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Studies have shown that derivatives of benzo[d]thiazole exhibit antimicrobial properties, making this compound a candidate for further investigation.

    Anticancer Research: The compound’s structure suggests potential interactions with biological targets involved in cancer, warranting research into its cytotoxic effects.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmacologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, which lacks the bromobenzoyl and ethyl acetate groups.

    2-Bromobenzoyl Derivatives: Compounds with similar bromobenzoyl groups but different core structures.

    Imino Derivatives: Compounds with imino groups attached to various aromatic systems.

Uniqueness

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-2-24-16(22)11-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFSEPMCOLHWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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